(R)-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride
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Overview
Description
®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . Another method includes the condensation of N-Boc-3-piperidone with enantiomerically pure (S)- or ®-tert-butanesulfinyl amide, followed by low-temperature reduction and recrystallization .
Industrial Production Methods
Industrial production methods for ®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride often involve large-scale synthesis using the aforementioned synthetic routes. The production process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.
Scientific Research Applications
®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of ®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine Dihydrochloride: A similar compound with a piperidine ring structure.
®-(+)-3-Aminoquinuclidine Dihydrochloride: Another related compound with a quinuclidine ring structure.
Uniqueness
®-(-)-3-Amino-1-benzylpyrrolidine Dihydrochloride is unique due to its specific chiral configuration and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18Cl2N2 |
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Molecular Weight |
249.18 g/mol |
IUPAC Name |
1-benzylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H |
InChI Key |
NBBRIIZFMWSCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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